Bombolitin Iii

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

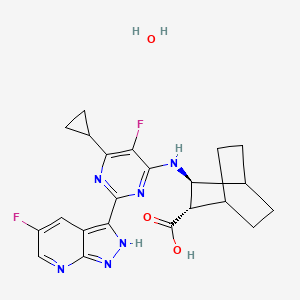

Bombolitin III is a peptide derived from the venom of the bumblebee species Megabombus pennsylvanicusThese peptides are amphiphilic, meaning they have both hydrophilic and hydrophobic properties, which allows them to interact with lipid membranes effectively .

Preparation Methods

Bombolitin III can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained

Chemical Reactions Analysis

Bombolitin III primarily interacts with lipid membranes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its amphiphilic nature allows it to insert into lipid bilayers, causing membrane disruption. This interaction can be studied using various techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . The major product of these interactions is the formation of membrane pores, leading to cell lysis.

Scientific Research Applications

Bombolitin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study peptide-membrane interactions and the mechanisms of antimicrobial peptides. In biology, this compound is used to investigate the structural diversity and specificity of antimicrobial peptides across different species . Additionally, this compound can be used to study the activation of phospholipase A2, an enzyme involved in lipid metabolism .

Mechanism of Action

The mechanism of action of bombolitin III involves its interaction with lipid membranes. Upon binding to the membrane, this compound adopts an alpha-helical conformation, which allows it to insert into the lipid bilayer. This insertion disrupts the membrane structure, leading to the formation of pores and subsequent cell lysis . The molecular targets of this compound are primarily the lipid components of the membrane, and its activity is influenced by the lipid composition and the peptide’s secondary structure .

Comparison with Similar Compounds

Bombolitin III is similar to other antimicrobial peptides such as melittin, which is derived from honeybee venom. Both peptides share the ability to disrupt lipid membranes and cause cell lysis. this compound is unique in its specific amino acid sequence and its interaction with different lipid compositions . Other similar compounds include bombolitin I, II, IV, and V, which are also derived from bumblebee venom and share structural and functional similarities with this compound .

Properties

CAS No. |

95732-42-6 |

|---|---|

Molecular Formula |

C87H157N23O19S |

Molecular Weight |

1861.4 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113) |

InChI Key |

GAUXPYFZYSOITP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.